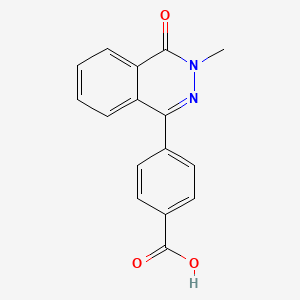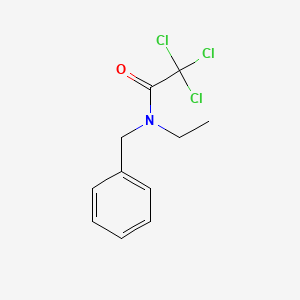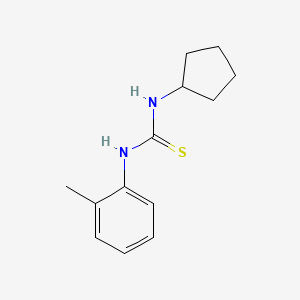
2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves strategic chemical reactions to introduce specific functional groups into the parent molecule. For example, compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been synthesized and characterized, highlighting the importance of intermolecular interactions in the crystal packing of such compounds (Saravanan et al., 2016).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and physical properties. Studies on similar molecules, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal the significance of hydrogen bonding and halogen interactions in stabilizing molecular assemblies (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, have been explored, indicating the versatility of these molecules under various oxidation conditions, leading to a variety of products (Pailloux et al., 2007). These studies are fundamental in understanding the chemical behavior and potential applications of such compounds.
Physical Properties Analysis
The physical properties, including crystal structure and intermolecular interactions, play a crucial role in determining the compound's suitability for specific applications. For instance, the crystal structure of compounds similar to 2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide showcases the role of hydrogen bonding and molecular orientation in the solid state, affecting their physical characteristics and stability (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are key to understanding the compound's functionality. The synthesis and characterization of related molecules, highlighting their reactivity and the formation of complex structures upon reaction with specific agents, provide insights into the chemical nature and potential utility of these compounds (Jian-wei, 2009).
Mécanisme D'action
Target of Action
The primary target of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CBMicro_006630, is the enzyme cyclooxygenase . This enzyme plays a crucial role in the synthesis of prostaglandins and leukotrienes , which are key mediators in inflammation and allergic reactions .
Mode of Action
The compound interacts with its target, cyclooxygenase, by inhibiting its activity . This inhibition prevents the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
By inhibiting cyclooxygenase, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes. The downstream effects of this inhibition include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and allergic reactions . This is achieved through the inhibition of prostaglandin and leukotriene synthesis, which are key mediators in these processes .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZCWERRDGOOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)


![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)

